molecular formula C11H9N3 B568541 1H-Naphtho[1,2-d]imidazol-8-amine CAS No. 111163-88-3

1H-Naphtho[1,2-d]imidazol-8-amine

Cat. No.: B568541
CAS No.: 111163-88-3
M. Wt: 183.214
InChI Key: WPYFDQQRQYCXFD-UHFFFAOYSA-N
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Description

1H-Naphtho[1,2-d]imidazol-8-amine is a heterocyclic aromatic compound featuring a fused naphthalene-imidazole core with an amine (-NH2) substituent at the 8-position. Its molecular formula is C11H9N3, with a molar mass of 183.21 g/mol. The compound belongs to the naphthoimidazole family, which is notable for its optoelectronic properties, particularly in organic light-emitting diodes (OLEDs) .

Properties

CAS No.

111163-88-3

Molecular Formula

C11H9N3

Molecular Weight

183.214

IUPAC Name

3H-benzo[e]benzimidazol-8-amine

InChI

InChI=1S/C11H9N3/c12-8-3-1-7-2-4-10-11(9(7)5-8)14-6-13-10/h1-6H,12H2,(H,13,14)

InChI Key

WPYFDQQRQYCXFD-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC3=C2N=CN3)N

Synonyms

Naphth[1,2-d]imidazole, 8-amino- (6CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Naphtho[1,2-d]imidazol-8-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of β-naphthol with an appropriate aldehyde and an amine under acidic conditions. This reaction forms the imidazole ring through a cyclization process. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (p-TSA) and solvents like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The purification process typically involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1H-Naphtho[1,2-d]imidazol-8-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding naphthoimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group at the 8th position can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Naphthoimidazole-8-carboxylic acid.

    Reduction: Naphthoimidazole-8-amine derivatives.

    Substitution: N-alkyl or N-acyl naphthoimidazole derivatives.

Scientific Research Applications

1H-Naphtho[1,2-d]imidazol-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Naphtho[1,2-d]imidazol-8-amine in biological systems involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes, inhibiting their activity and affecting cellular metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

3H-Naphtho[1,2-d]imidazole Derivatives

Structural isomers of 1H-naphthoimidazole, such as 3H-naphtho[1,2-d]imidazole derivatives, differ in the position of the hydrogen atom on the imidazole ring. This positional change alters conjugation and electronic properties:

  • Emission Efficiency : 1H-naphthoimidazole derivatives exhibit higher electroluminescence efficiency compared to 3H analogues, emitting similar deep-blue light (λmax ≈ 430–450 nm) .
  • Electron Injection : 3H isomers demonstrate superior electron-injection capacity from cathodes in OLEDs due to enhanced charge-transfer interactions, leading to better device performance despite lower efficiency .

Naphth[1,2-d]imidazol-8-ol

Naphth[1,2-d]imidazol-8-ol (C11H8N2O, molar mass: 184.19 g/mol) shares the same fused core but substitutes -NH2 with a hydroxyl (-OH) group :

  • Electronic Effects: The -OH group is less electron-donating than -NH2, reducing intramolecular charge transfer in donor-acceptor systems.
  • Solubility : The hydroxyl group improves solubility in polar solvents compared to the amine derivative.
  • Applications : While 1H-naphthoimidazol-8-amine is tailored for optoelectronics, the hydroxyl variant is more commonly used in synthetic intermediates or coordination chemistry .

Pyrene–Imidazole Structural Isomers

Pyrene–imidazole hybrids, such as those studied in Su’s work, feature extended π-conjugation from pyrene fused with imidazole :

  • Emission Range : Pyrene derivatives emit in the green-yellow spectrummax ≈ 500–550 nm), contrasting with the deep-blue emission of naphthoimidazoles.
  • Stability : Pyrene’s larger aromatic system enhances thermal stability but complicates synthesis and purification.

Data Tables

Table 1. Structural and Electronic Comparison

Compound Molecular Formula Molar Mass (g/mol) Substituent Key Property
1H-Naphtho[1,2-d]imidazol-8-amine C11H9N3 183.21 -NH2 High EL efficiency, moderate electron injection
3H-Naphtho[1,2-d]imidazole-X C11H8N2 168.20 -H Lower EL efficiency, superior electron injection
Naphth[1,2-d]imidazol-8-ol C11H8N2O 184.19 -OH Higher solubility, limited optoelectronic use

Table 2. Performance in OLEDs (Based on )

Compound Type External Quantum Efficiency (EQE) Electron Injection Capacity
1H-Naphthoimidazole derivatives ~5.8% Moderate
3H-Naphthoimidazole derivatives ~4.2% High

Research Findings and Discussion

  • Trade-offs in OLED Design: The 1H isomer’s higher efficiency makes it suitable for non-doped emissive layers, whereas the 3H isomer’s electron-injection superiority favors multi-layer device architectures .
  • Substituent Impact : Replacing -OH with -NH2 in naphthoimidazoles enhances charge transfer but may reduce solubility, necessitating structural optimization for specific applications.

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